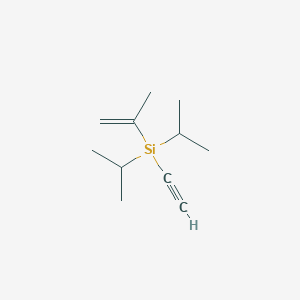

(Isopropenyldiisopropylsilyl)acetylene

Description

Significance and Research Context of Silylacetylenes

Silylacetylenes, or alkynylsilanes, represent a cornerstone of modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. baranlab.org Their significance stems from the ability of the silyl (B83357) group to act as a removable protecting group for the terminal alkyne's acidic proton, preventing unwanted side reactions. This protection allows for the selective functionalization of the other end of the alkyne or other parts of the molecule.

Beyond their protective role, silylacetylenes are crucial intermediates in a myriad of chemical transformations. They are key substrates in cross-coupling reactions, such as the Sonogashira, Castro-Stephens, and Glaser couplings, which are instrumental in forming carbon-carbon bonds. nih.gov Furthermore, the silicon-carbon bond in silylacetylenes can be selectively cleaved under specific conditions to regenerate the terminal alkyne or to be replaced by other functional groups, a process that adds to their synthetic utility. The base-catalyzed addition of silylacetylenes to ketones provides a route to silyl-protected propargylic alcohols, which are valuable synthetic intermediates. cmu.edu

The reactivity of the carbon-carbon triple bond in silylacetylenes allows for a wide range of addition reactions, including hydrogenation, halogenation, and hydroboration, leading to the formation of vinylsilanes with controlled stereochemistry. baranlab.org These vinylsilanes are, in turn, valuable precursors for a host of other organic transformations.

Overview of the Isopropenyldiisopropylsilyl Moiety in Modern Synthetic Strategies

While specific research on the (isopropenyldiisopropylsilyl)acetylene is not extensively documented, the role of its constituent parts, particularly the bulky and functionalized silyl moiety, can be inferred from the broader context of organosilicon chemistry. The diisopropylsilyl group is a sterically demanding substituent. Such bulky silyl groups are known to confer increased stability to molecules and can direct the stereochemical outcome of reactions by sterically shielding one face of a reactive center. nih.govsonaricollege.in This steric hindrance can be advantageous in achieving high selectivity in synthetic transformations. sonaricollege.in

The isopropenyl group, an unsaturated organic substituent, introduces a reactive handle into the molecule. As a vinylsilane derivative, this moiety can participate in a variety of reactions. baranlab.org For instance, it can undergo electrophilic substitution, hydrosilylation, and cycloaddition reactions. The presence of the double bond also opens up the possibility of polymerization, allowing for the incorporation of the entire molecule into larger polymeric structures. The reactivity of vinylsilanes is governed by the stabilization of a beta-carbocation by the silicon atom, which directs the regioselectivity of electrophilic attack. baranlab.org

The combination of the bulky diisopropylsilyl core and the reactive isopropenyl group in the this compound molecule suggests its potential as a multifunctional building block. It could be employed in sequential synthetic strategies where the acetylenic and isopropenyl moieties are functionalized in a controlled manner.

Historical Development of Acetylenic Silicon Derivatives in Research

The journey of acetylenic silicon derivatives is intrinsically linked to the broader history of organosilicon chemistry. While the first organosilicon compound, tetraethylsilane, was synthesized in the 19th century, the systematic exploration of these compounds and their applications in organic synthesis gained momentum in the mid-20th century.

Early work in the field laid the foundation for understanding the unique properties of the silicon-carbon bond. A significant milestone in the development of acetylenic silicon derivatives was a 1952 publication in the Journal of the American Chemical Society that detailed research into these compounds. This and subsequent studies explored the synthesis, reactivity, and properties of molecules containing both silicon and acetylene (B1199291) functionalities.

The development of silyl protecting groups for terminal alkynes was a major breakthrough that significantly enhanced the utility of acetylenes in synthesis. This innovation allowed chemists to perform reactions at other sites of a molecule without affecting the reactive alkyne proton. Over the years, a variety of silyl groups with different steric and electronic properties have been developed to fine-tune the stability and reactivity of the protected alkyne. The introduction of functionalized silyl groups, such as the isopropenyldiisopropylsilyl moiety, represents a more recent advancement, reflecting the ongoing effort to create highly versatile and specific reagents for complex organic synthesis.

Data Tables

Table 1: Comparison of Common Silyl Protecting Groups for Alkynes

| Silyl Group | Abbreviation | Key Features |

| Trimethylsilyl (B98337) | TMS | Smallest silyl protecting group, easily removed. |

| Triethylsilyl | TES | More sterically hindered than TMS, offering greater stability. |

| tert-Butyldimethylsilyl | TBDMS | Significantly more stable than TMS and TES due to steric bulk. |

| Triisopropylsilyl | TIPS | Very bulky, providing high stability to acidic and basic conditions. gelest.com |

| tert-Butyldiphenylsilyl | TBDPS | Offers high stability and is often used in complex syntheses. sonaricollege.in |

| (Isopropenyldiisopropylsilyl) | - | Hypothetical: Combines the steric bulk of diisopropyl groups with a reactive isopropenyl handle. |

Table 2: Properties of Acetylene and Related Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |

| Acetylene | C₂H₂ | 26.04 | -84 (sublimes) | The simplest alkyne, highly reactive. organic-chemistry.org |

| Propyne | C₃H₄ | 40.06 | -23.2 | A simple terminal alkyne. |

| Trimethylsilylacetylene (B32187) | C₅H₁₀Si | 98.22 | 52-53 | A common silyl-protected acetylene. |

| Vinylsilane | C₂H₆Si | 58.15 | - | Basic structure for understanding the reactivity of the isopropenylsilyl moiety. |

Properties

Molecular Formula |

C11H20Si |

|---|---|

Molecular Weight |

180.36 g/mol |

IUPAC Name |

ethynyl-di(propan-2-yl)-prop-1-en-2-ylsilane |

InChI |

InChI=1S/C11H20Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,10-11H,2H2,3-7H3 |

InChI Key |

GLHBCYNBJJDWDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C#C)(C(C)C)C(=C)C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Isopropenyldiisopropylsilyl Acetylene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Silylated alkynes are excellent substrates in many of these transformations.

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org While the reaction conventionally uses a terminal alkyne, silyl-protected alkynes like (isopropenyldiisopropylsilyl)acetylene can also be employed, often after an in-situ or prior deprotection step to generate the terminal alkyne.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle : The cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst to form a Pd(II) species.

Copper Cycle : Simultaneously, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.

Reductive Elimination : The resulting palladium complex, now bearing both the aryl/vinyl group and the alkynyl group, undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst.

In some cases, Sonogashira-type couplings can be performed directly with silylalkynes without prior deprotection, particularly in copper-free conditions, although this is less common and often requires specific reaction conditions. mdpi.org The presence of the silyl (B83357) group can serve as a removable protecting group; for instance, a trimethylsilyl (B98337) (TMS) group can be cleaved using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the terminal alkyne needed for the coupling. wikipedia.org

Table 1: Key Steps in the Sonogashira Catalytic Cycle

| Step | Description | Involved Species |

| Oxidative Addition | The aryl or vinyl halide adds to the Pd(0) catalyst. | Pd(0), R-X |

| Copper Acetylide Formation | The terminal alkyne reacts with a Cu(I) salt. | R'-C≡CH, Cu(I) |

| Transmetalation | The alkynyl group is transferred from copper to palladium. | Pd(II)-R, Cu-C≡C-R' |

| Reductive Elimination | The coupled product is formed, regenerating the Pd(0) catalyst. | Pd(II)-R(C≡C-R') |

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond the Sonogashira reaction, silylalkynes are versatile partners in a range of other transition metal-catalyzed couplings. These reactions leverage different metals and mechanistic pathways to achieve diverse molecular constructions. scispace.comnih.gov

Rhodium-Catalyzed Couplings : Rhodium complexes can catalyze the cross-coupling of terminal alkynes with internal alkynes. However, reactions involving silyl alkynes have been reported to be less efficient compared to those with aryl acetylenes. nih.gov

Ruthenium-Catalyzed Couplings : Ruthenium catalysts have been used for the Z-selective addition of silyl alkynes across terminal aryl alkynes. These reactions often require a large excess of the silyl alkyne to achieve high selectivity for the cross-coupled product over homocoupling of the aryl alkyne. nih.gov

Nickel-Catalyzed Couplings : Nickel catalysts have been developed for Sonogashira-type couplings, providing an alternative to palladium. These systems can couple non-activated alkyl halides to acetylene (B1199291), though a copper co-catalyst is often still required. wikipedia.org

Palladium-Catalyzed Domino Reactions : Silylalkynes can participate in sophisticated palladium-catalyzed domino sequences. For example, a cyclocarbopalladation of an internal silylalkyne followed by a Suzuki cross-coupling has been reported for the synthesis of diversely substituted dihydro-benzo[c]siloles. acs.org These tandem processes allow for the rapid build-up of molecular complexity from simple starting materials. nih.gov

The reactivity in these systems depends on factors like the choice of metal, ligands, and the specific substituents on the silicon atom and the alkyne.

Cycloaddition Reactions of Silylalkynes

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The electron-rich nature of the C-Si bond and the π-system of the alkyne make silylalkynes active participants in several types of cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). youtube.comyoutube.com Acetylenic dienophiles, including silylalkynes, react with dienes to produce 1,4-dihydrobenzene derivatives. researchgate.net

The reactivity of the dienophile is a key factor in the Diels-Alder reaction. Typically, electron-withdrawing groups on the dienophile accelerate the reaction with an electron-rich diene. khanacademy.org Conversely, an electron-rich dienophile reacts more readily with an electron-poor diene. The silyl group is generally considered to be weakly electron-donating or electron-neutral in this context, but its steric bulk can influence the approach of the diene and the stereochemistry of the resulting cycloadduct. In reactions involving enyne dienophiles, cycloaddition often occurs preferentially at the acetylenic center. organic-chemistry.org

Table 2: General Features of Diels-Alder Reactions with Acetylenic Dienophiles

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition |

| Reactants | Conjugated Diene, Dienophile (Silylalkyne) |

| Product | 1,4-Dihydrobenzene derivative |

| Key Influences | Electronic effects (electron-donating/withdrawing groups), Steric hindrance |

Silylalkyne-Prins Cyclization: Mechanistic and Stereochemical Considerations

The Prins cyclization involves the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol to form a tetrahydropyran (B127337) ring. nih.gov The silyl-Prins variant utilizes silylated alkenols, where the silyl group plays a crucial role in the reaction mechanism and selectivity. researchgate.net In a typical silyl-Prins cyclization, the reaction of a silylated secondary homopropargylic alcohol with an aldehyde yields tetra- and pentasubstituted dihydropyrans. nih.govfigshare.com

The generally accepted mechanism proceeds through the following steps:

Formation of an oxocarbenium ion from the reaction of the aldehyde and the alcohol in the presence of a Lewis or Brønsted acid. nih.govuva.es

Intramolecular cyclization of the alkyne onto the oxocarbenium ion, which forms a cyclic carbocation intermediate.

The presence of the silicon group stabilizes the resulting β-silyl carbocation. researchgate.net

Instead of being trapped by a nucleophile, this stabilized intermediate undergoes elimination of the silyl group, leading to the formation of an endocyclic double bond and affording the final dihydropyran product. uva.es

This process is often highly stereoselective, affording the cis-dihydropyran as the sole isomer due to the equatorial disposition of substituents in a chair-like transition state. nih.govnih.govfigshare.com The silyl group not only directs the outcome of the final elimination step but also favors the Prins cyclization pathway over potential competing rearrangements. nih.govfigshare.com

The cyclotrimerization of alkynes is a reaction that converts three alkyne molecules into a benzene (B151609) ring, typically catalyzed by a transition metal. This process is a highly atom-economical way to synthesize substituted aromatic compounds.

While specific studies on the cyclotrimerization of this compound are not detailed in the provided search results, the general reaction for alkynes is well-established. Various transition metals, including vanadium, can catalyze this transformation. nih.gov For example, gas-phase studies on the cyclotrimerization of acetylene catalyzed by vanadium ions (V+) have identified intermediates along the reaction pathway to benzene, including metallacycle structures. nih.gov On surfaces, the reaction has been shown to proceed with high selectivity on metals like silver, where a threshold surface coverage of acetylene is required for benzene formation to occur. rsc.org The steric and electronic properties of the silyl substituent on ethynylsilanes can be expected to significantly influence the regioselectivity and efficiency of the cyclotrimerization, potentially leading to specific substitution patterns on the resulting benzene ring.

Transformations at the Terminal Carbon of Mono-Silylated Acetylenes

The terminal C-H bond in mono-silylated acetylenes is acidic, enabling a variety of synthetic transformations. The silyl group often plays a crucial role in these reactions, acting as a temporary protecting group or a disposable control element that prevents unwanted side reactions like oligomerization, which can occur with non-silylated terminal alkynes. gelest.comnih.gov

Key transformations include:

Ethynylation of Carbonyls and Enones : Silylacetylenes are effective nucleophiles in additions to electrophilic carbons. For instance, triisopropylsilylacetylene reacts with enones in the presence of a co-catalyst to yield β-ethynylketones in high yields. gelest.com A notable application is the Carreira reaction, where terminal acetylenes, including trimethylsilylacetylene (B32187), react with aldehydes in the presence of a chiral catalyst like (+)-N-methylephedrine to produce propargyl alcohols with high enantiomeric excess. gelest.comnih.gov

Alkylation and Aminomethylation : The terminal proton can be replaced by alkyl groups. Ethynyltrimethylsilane can be directly alkylated to form products like 1-trimethylsilyldodec-1-yne in modest yields. gelest.com Additionally, aminomethylation reactions can be performed on silylacetylenes, such as ethynyltriethylsilane, to yield silylated propargyl amines. gelest.com

Metal-Free C-Silylation : A carboxylate-catalyzed, metal-free protocol allows for the C-silylation of terminal alkynes using N,O-bis(silyl)acetamides as silylating agents. acs.org This reaction proceeds under mild conditions and is compatible with a range of functional groups. acs.org The proposed catalytic cycle involves a turnover-determining deprotonation step. acs.org

Table 1: Examples of Transformations at the Terminal Carbon of Mono-Silylated Acetylenes

| Reaction Type | Substrate Example | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| β-Ethynylation | Triisopropylsilylacetylene | Enone, Co-catalyst | β-Ethynylketone | gelest.com |

| Asymmetric Ethynylation | Ethynyltrimethylsilane | Aldehyde, (+)-N-methylephedrine, Zn(OTf)₂ | Chiral Propargyl Alcohol | gelest.comnih.gov |

| Direct Alkylation | Ethynyltrimethylsilane | Alkyl Halide, Base | Alkylated Silylalkyne | gelest.com |

| Aminomethylation | Ethynyltriethylsilane | Formaldehyde, Secondary Amine | Silylated Propargyl Amine | gelest.com |

| Metal-Free C-Silylation | Terminal Alkyne | N,O-bis(silyl)acetamide, Quaternary Ammonium (B1175870) Pivalate (B1233124) | TMS-Protected Alkyne | acs.org |

Organometallic-Mediated Functionalizations

Organometallic reagents and catalysts mediate a wide array of transformations involving silyl-substituted acetylenes, leveraging the unique electronic properties of the alkyne.

Rhodium complexes are particularly effective catalysts for the polymerization of monosubstituted acetylenes, including silyl-substituted variants. researchgate.net This process yields polyacetylenes, which are polymers with conjugated backbones of alternating double bonds, leading to interesting electronic and optical properties. researchgate.net

The polymerization proceeds via a coordination-insertion mechanism. The catalytic activity of rhodium complexes can be influenced by the specific ligands and any co-catalysts used. For example, while [Rh(nbd)Cl]₂ alone may not polymerize phenylacetylene (B144264) in toluene, the addition of amines as co-catalysts allows the polymerization to proceed smoothly. chadsprep.com The choice of catalyst can also control the stereochemistry of the resulting polymer, leading to stereoregular (head-to-tail, cis-transoid) structures that can adopt helical conformations. researchgate.net

Rhodium catalysts have also been developed for other transformations of silylacetylenes, such as intermolecular enantioselective Alder-ene type reactions and cross-additions to internal alkynes, producing chiral vinylsilanes and complex cyclic frameworks with high efficiency and stereoselectivity. acs.orgnih.gov

Silyl-substituted acetylenes react with metal carbonyl clusters, such as dicobalt octacarbonyl (Co₂(CO)₈), to form stable organometallic complexes. In these reactions, the alkyne inserts into the metal-metal bond, forming a butterfly-shaped (μ₂-alkyne)Co₂(CO)₆ cluster. researchgate.net This complexation significantly alters the geometry of the alkyne, bending it from a linear to a cis-bent configuration, and changes its electronic properties and reactivity.

The prochiral complex formed from the reaction of Co₂(CO)₈ with phenylacetylene can be made chiral by reaction with an optically active phosphane ligand, leading to diastereomers that differ in the chirality of the Co₂C₂ cluster. researchgate.net These reactions are foundational in the Pauson–Khand reaction, a powerful method for synthesizing cyclopentenones. The stability of the cobalt-alkyne complex protects the triple bond, allowing for other transformations before the alkyne is released or further reacted.

Radical-Mediated Reactions Involving Silyl-Substituted Acetylenes

The carbon-carbon triple bond of silyl-substituted acetylenes is susceptible to attack by radicals. The regioselectivity of radical addition is a key consideration in these reactions. nih.govacs.org

One of the primary radical-mediated reactions is hydrosilylation, which involves the addition of a silyl radical and a hydrogen atom across the alkyne. researchgate.net This can be achieved using transition-metal-free radical initiators like peroxides or through photocatalysis. researchgate.net The addition of a silyl radical to an alkyne leads to a vinylsilane product. researchgate.net

The regiochemistry of radical addition to unsaturated systems depends on factors such as the nature of the attacking radical and the substitution pattern of the alkyne. nih.govacs.org For terminal alkynes, the attack generally occurs at the terminal carbon to form the more stable vinyl radical intermediate. The presence of the bulky silyl group on one side of the acetylene in this compound would be expected to strongly influence the regiochemical outcome of any radical addition.

Acid-Catalyzed Hydration of Alkynes in Specific Microenvironments

Acid-catalyzed hydration of an alkyne involves the addition of water across the triple bond to form an enol, which then rapidly tautomerizes to a more stable ketone or aldehyde. chemistrysteps.comyoutube.com For terminal alkynes, this reaction follows Markovnikov's rule, where the initial protonation of the triple bond forms the more stable vinyl carbocation. chemistrysteps.com This leads to the formation of a methyl ketone. chemistrysteps.comresearchgate.net

The reaction is often slow and may require a mercury(II) salt (e.g., HgSO₄) as a catalyst to facilitate the formation of a cyclic mercurinium ion intermediate, which is more susceptible to nucleophilic attack by water. chadsprep.comchemistrysteps.com

While specific studies on the acid-catalyzed hydration of this compound in defined microenvironments are not detailed in the provided context, the principles of such reactions are well-established. A "specific microenvironment," such as a micellar system or within the cavity of a host molecule, could influence the reaction by altering local concentrations of reactants and catalyst, modifying the polarity of the medium, or providing steric constraints that could affect the regioselectivity of the water addition. The bulky diisopropylsilyl group would likely exert a significant steric and electronic influence on the regioselectivity of hydration, favoring the formation of the ketone where the carbonyl group is adjacent to the silyl moiety (α-silyl ketone) after a potential desilylation step, or at the terminal carbon.

Applications of Isopropenyldiisopropylsilyl Acetylene in Complex Organic Molecule Synthesis and Polymer Chemistry

Role as a Versatile Building Block and Synthon in Organic Synthesis

Due to its structural simplicity and the high reactivity of its triple bond, acetylene (B1199291) is a foundational building block in organic synthesis, enabling a diverse array of chemical transformations. nih.govmdpi.comnih.gov The functionalization of the acetylene core with an isopropenyldiisopropylsilyl group imparts specific advantages, transforming the parent molecule into a highly versatile and controllable synthon. A synthon is a conceptual unit within a molecule that facilitates the formation of a specific bond in a retrosynthetic analysis. In this context, (isopropenyldiisopropylsilyl)acetylene serves as an ideal C2 synthon, providing a two-carbon acetylenic unit for constructing more complex molecular frameworks. rsc.orgnih.gov

The diisopropylsilyl group offers several key benefits:

Steric Hindrance: The bulky diisopropyl groups provide significant steric shielding, which can direct the regioselectivity of reactions at the acetylene unit.

Protecting Group: It serves as a robust protecting group for the terminal alkyne's acidic proton, preventing unwanted deprotonation and side reactions under basic or nucleophilic conditions. gelest.com

Chemical Handle: The silicon-carbon bond can be selectively cleaved under specific conditions (e.g., with fluoride (B91410) ions) to unmask the terminal acetylene or be converted into other functional groups, such as iodides for cross-coupling reactions. gelest.com

The isopropenyl group adds another layer of functionality, acting as a latent reactive site for further molecular elaboration through alkene-based reactions like addition, oxidation, or polymerization. This dual functionality allows for sequential and orthogonal chemical modifications, making it a powerful tool for building complex molecular architectures.

Strategies for Constructing Highly Functionalized Molecules

The unique structure of this compound allows it to participate in a variety of cyclization and cycloaddition reactions to form complex ring systems.

Silylalkynes are instrumental in the synthesis of polycyclic aromatic hydrocarbons (PAHs) through alkyne benzannulation and cyclotrimerization reactions. nih.govresearchgate.net These processes are energetically favorable, converting high-energy triple bonds into stable aromatic rings. nih.gov The use of a sterically hindered silyl (B83357) group, such as the diisopropylsilyl group, is particularly advantageous. It can prevent protiodesilylation (loss of the silyl group) under acidic reaction conditions, which is a common side reaction with less bulky groups like trimethylsilyl (B98337) (TMS). gelest.com This allows the silyl group to be retained in the aromatic product, where it can serve as a handle for subsequent ipso-iodination and cross-coupling chemistry to further elaborate the polyaromatic system. gelest.com

For example, silyl-protected arylacetylenes can react with other alkynes or functionalized precursors under acid or metal catalysis to produce highly substituted naphthalenes and other complex aromatic structures. gelest.com

| Reaction Type | Silylalkyne Substrate | Catalyst/Reagent | Resulting Aromatic System | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | TES, TBS, and TIPS-protected arylacetylenes | Acid Catalyst | 3-Silylnaphthalenes | gelest.com |

| Cyclotrimerization | Ethynyltrimethylsilane | [Rh(cod)2]BF4/BIPHEP | Substituted Benzenes | gelest.com |

| Styryl Diels–Alder Reaction | Conjugated Diynes | Triazole–Gold (TA–Au) Catalyst | Alkynyl–Naphthalenes | rsc.org |

Silylalkynes are valuable precursors for the synthesis of various heterocyclic compounds. The silyl group often serves as a removable protecting group that facilitates the reaction or a control element that directs the regiochemical outcome. For instance, methyl trimethylsilylpropynoate has been successfully used in the synthesis of 2H-quinolizin-2-ones, where the TMS group protects the acidic hydrogen of the parent terminal acetylene during the synthetic sequence. gelest.com

Another important application is in the synthesis of triazoles and triazines. Arylethynyltrimethylsilanes can undergo a one-pot, three-step sequence involving reaction with an alkyl azide (B81097), cycloaddition, and subsequent deprotection of the silyl group to yield 1,4-disubstituted-1,2,3-triazines. gelest.com Similarly, reactions of acetylenic carbonyl derivatives with diamino compounds can lead to the formation of substituted pyrroles. mdpi.com

| Heterocycle Class | Silylalkyne Precursor | Key Reagents | Significance of Silyl Group | Reference |

|---|---|---|---|---|

| 2H-Quinolizin-2-ones | Methyl trimethylsilylpropynoate | - | Protects the acidic terminal alkyne hydrogen. | gelest.com |

| 1,2,3-Triazines | Arylethynyltrimethylsilanes | Alkyl azide | Serves as a handle for a one-pot sequence, followed by deprotection. | gelest.com |

| Pyrroles | Dibenzoylacetylene (carbonyl derivative of acetylene) | 3,3-diaminoacrylonitriles | The alkyne core reacts to form the heterocyclic ring. | mdpi.com |

Utilization in Polymer and Materials Chemistry (Focus on Synthetic Processes)

The acetylene and silyl functionalities in this compound make it a valuable monomer for creating advanced polymers with tailored properties.

The polymerization of acetylene derivatives, particularly those containing silicon, can yield high-molecular-weight polymers with unique properties, such as high gas permeability. researchgate.net Substituted polyacetylenes are typically synthesized via polymerization using transition metal catalysts. researchgate.net The bulky silyl side groups, like the one in this compound, play a crucial role in determining the final properties of the polymer. They tend to increase the polymer's solubility in common organic solvents, making it processable, and create significant free volume, which is linked to high gas permeability. researchgate.net

Poly(1-trimethylsilyl-1-propyne) (PTMSP) is a well-studied example of a highly gas-permeable silicon-containing polyacetylene. researchgate.net A polymer derived from this compound would be expected to share these characteristics, with the isopropenyl group offering a potential site for post-polymerization modification or cross-linking.

| Polymer Type | Monomer Example | Typical Catalyst System | Key Property | Reference |

|---|---|---|---|---|

| Substituted Polyacetylene | 1-trimethylsilyl-1-propyne | Transition Metal Catalysts (e.g., TaCl5, NbCl5) | High gas permeability, good solubility. | researchgate.net |

| Acetylene-Silylene Polymer | Diethynylbenzene and Dichlorodimethylsilane | Hydrosilylation or Transition Metal Catalysis | High thermo-oxidative stability. | researchgate.net |

Silicon-containing arylacetylene resins are high-performance thermosetting polymers known for their exceptional heat resistance, excellent dielectric properties, and low water absorption, making them suitable for aerospace applications. nih.gov These resins typically consist of aromatic backbones linked by acetylene units. Curing occurs at high temperatures through the thermal crosslinking of both terminal and internal acetylene groups, forming a rigid, dark-colored network. nih.gov

This compound can be incorporated into these resin systems, for example, as an end-capping agent for a poly(silylene arylacetylene) (PSA) oligomer. rsc.org The synthesis of these resins often involves Grignard reactions or transition metal-catalyzed coupling. rsc.orgresearchgate.net The incorporation of bulky silyl groups can improve the processability of the uncured resin by disrupting molecular chain packing. nih.gov Upon curing, the silicon content contributes to enhanced thermal stability and desirable dielectric properties, such as a low dielectric constant (ε) and dielectric loss (tan δ). rsc.org

| Resin System | Key Structural Feature | Thermal Stability (Td5) | Dielectric Constant (ε) | Dielectric Loss (tan δ) | Reference |

|---|---|---|---|---|---|

| PSA-Et2Zn | Synthesized via Et2Zn catalysis | 584 °C (in N2) | - | - | researchgate.net |

| PSA with Hexafluoroisopropylidene | -CF3 groups | > 478 °C | 2.53 (at 30 MHz) | 2.13 × 10−3 (at 30 MHz) | rsc.org |

Mechanisms of Curing and Crosslinking in Silicon-Containing Arylacetylene Resins

Silicon-containing arylacetylene (PSA) resins are a class of high-performance thermosetting polymers known for their exceptional thermal stability, low dielectric constant, and moisture resistance, making them valuable in aerospace and microelectronics. The curing, or crosslinking, process transforms the initial low-viscosity resin into a rigid, three-dimensional network, and the functional groups within the monomer units dictate the mechanisms of this transformation.

This compound is a unique monomer due to the presence of two distinct reactive sites: a terminal acetylene group (–C≡CH) and an isopropenyl group (–C(CH₃)=CH₂). These two moieties allow for complex and synergistic curing pathways, primarily initiated by thermal energy. The curing process does not follow a single pathway but is rather a combination of several competing reactions.

Detailed studies on related PSA systems show that the primary crosslinking reactions involve the acetylene groups. nih.gov At elevated temperatures, typically in the range of 200–300°C, these groups can react via several mechanisms:

Cyclotrimerization: Three acetylene groups react to form a highly stable, substituted benzene (B151609) ring, creating a strong, trifunctional crosslink point.

Dimerization and Oligomerization: Acetylene units can react with each other to form conjugated polyene structures, such as vinylacetylenes and butatrienes, which can then participate in further crosslinking reactions. nih.gov

Intra- and Intermolecular Reactions: Complex cyclization and addition reactions can occur, leading to the formation of naphthalene (B1677914) and other aromatic structures within the polymer matrix. nih.gov

The isopropenyl group provides an additional, lower-temperature curing pathway via free-radical polymerization, similar to other vinyl monomers. This allows for a multi-stage curing process where an initial network can be formed at a lower temperature before the high-temperature crosslinking of the acetylene groups occurs. This dual-curing capability can be advantageous for controlling the resin's viscosity and final mechanical properties. The synergistic crosslinking between different functional groups, such as alkyne and allyl groups, has been shown to enhance the mechanical performance of the final composite material. researchgate.net

The resulting crosslinked network is a highly complex, hybrid structure comprising aromatic rings from acetylene trimerization, polyene chains, and a saturated hydrocarbon backbone from the polymerization of isopropenyl groups. The silicon-diisopropylsilyl moiety provides flexibility to the polymer backbone, improves thermal stability, and enhances the solubility and processability of the uncured resin.

| Reactive Group | Reaction Type | Temperature Range | Resulting Structure | Contribution to Network |

|---|---|---|---|---|

| Acetylene (-C≡CH) | Cyclotrimerization | > 250°C | Substituted Benzene Ring | Highly stable, rigid trifunctional crosslink |

| Acetylene (-C≡CH) | Oligomerization/Polymerization | > 200°C | Conjugated Polyenes | Forms linear and branched chains |

| Isopropenyl (–C(CH₃)=CH₂) | Free-Radical Polymerization | 150-200°C | Saturated Carbon Backbone | Increases network density and flexibility |

Contribution to the Synthesis of Biologically Relevant Acetylene Derivatives

The acetylene functional group is a versatile and highly valuable building block in modern organic synthesis, particularly for constructing molecules with biological relevance. neojournals.comnih.gov Its linear geometry and the reactivity of the triple bond allow for its incorporation into complex scaffolds and its subsequent conversion into other functional groups. Terminal alkynes, in particular, are precursors for a wide array of chemical transformations used in medicinal chemistry and chemical biology. mdpi.com

Synthesis of Functionalized Acetylene Derivatives for Chemical Biology Research

In chemical biology, the precise modification of biomolecules (proteins, nucleic acids, lipids) is essential for studying their function, tracking their location within cells, and developing new therapeutic and diagnostic agents. The terminal alkyne is a key functional group for this purpose because it is small, relatively non-perturbative to biological systems, and participates in highly specific "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This compound serves as a crucial reagent in this context, acting as a carrier for a protected terminal alkyne. The diisopropylsilyl group is a bulky protecting group that prevents the acidic acetylenic proton from interfering with other reactions during a synthetic sequence. This allows for the introduction of the acetylene moiety into a complex molecule early in the synthesis.

The general strategy involves:

Incorporation: A molecule of interest is functionalized with the this compound unit, for example, through a coupling reaction.

Deprotection: Once the protected alkyne is in place, the diisopropylsilyl group is selectively removed, typically using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne.

Bioconjugation: The newly exposed terminal alkyne on the functionalized molecule can then be used to attach probes, such as fluorescent dyes, affinity tags (like biotin), or drug molecules, via click chemistry. neojournals.com

This methodology enables the creation of sophisticated molecular tools for a variety of applications in chemical biology research.

| Application Area | Description | Key Reaction of Terminal Alkyne |

|---|---|---|

| Protein Labeling | Site-specific modification of proteins to study function and interactions. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Metabolic Labeling | Introducing alkyne-tagged metabolic precursors into cells to track the synthesis of biomolecules. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Drug Development | Synthesizing complex drug candidates where the alkyne serves as a key structural element or a handle for modification. researchgate.net | Sonogashira Coupling |

| Synthesis of Macrocycles | Using acetylene as a linker in the synthesis of macrocyclic compounds with potential therapeutic properties. nih.gov | Thiol-Yne Click Reaction |

Advanced Studies and Future Research Directions

Computational and Theoretical Investigations

Theoretical chemistry offers powerful tools to predict and understand the behavior of molecules like (Isopropenyldiisopropylsilyl)acetylene, providing insights that can guide experimental work.

Density Functional Theory (DFT) is a computational method adept at modeling the electronic structure of molecules to predict their geometry, stability, and reactivity. For this compound, DFT studies would be instrumental in elucidating the influence of the isopropenyl and diisopropyl groups on the silicon atom and, consequently, on the adjacent acetylene (B1199291) moiety.

Key areas of investigation would include:

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: This analysis can provide a detailed picture of charge distribution and bonding interactions within the molecule. It would be particularly useful for understanding the polarization of the C-Si and C≡C bonds, which dictates the molecule's behavior in chemical reactions.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as chemical potential, hardness, and electrophilicity. These descriptors help in predicting how the molecule will interact with other reagents.

A comparative DFT study with other silylacetylenes could provide valuable data on how subtle changes in the silyl (B83357) substituent affect the molecule's properties.

Table 1: Hypothetical Comparison of Calculated Electronic Properties of Silylacetylenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Trimethylsilylacetylene (B32187) | -9.5 | -0.5 | 9.0 |

| Triethylsilylacetylene | -9.3 | -0.4 | 8.9 |

| tert-Butyldimethylsilylacetylene | -9.2 | -0.3 | 8.9 |

| Triisopropylsilylacetylene | -9.1 | -0.2 | 8.9 |

| This compound | (Predicted lower) | (Predicted higher) | (Predicted smaller) |

Note: The values for this compound are predictive and would need to be confirmed by actual DFT calculations.

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a step-by-step understanding of reaction mechanisms. For reactions involving this compound, theoretical studies could:

Model Reaction Pathways: For instance, in a hydrosilylation reaction, calculations could determine whether the reaction proceeds via a concerted or a stepwise mechanism.

Predict Activation Energies: By calculating the energy of transition states, the feasibility of a proposed reaction pathway can be assessed. Lower activation energies correspond to faster reaction rates.

Explain Stereochemical and Regiochemical Outcomes: Theoretical models can help to understand why a particular stereoisomer or regioisomer is formed preferentially by comparing the energies of the different transition states leading to these products.

For example, in the 1,3-dipolar cycloaddition of an azide (B81097) to this compound, theoretical calculations could predict the preferred regioisomer by comparing the activation barriers for the formation of the two possible products.

Exploration of Stereocontrol and Regioselectivity in Reactions

The bulky diisopropyl groups on the silicon atom of this compound are expected to exert significant steric influence, which can be exploited to control the stereochemical and regiochemical outcomes of its reactions.

Stereocontrol: In reactions that create new chiral centers, the silyl group can act as a stereodirecting group. For example, in the addition of a nucleophile to a prochiral center adjacent to the silylalkyne, the bulky substituent may block one face of the molecule, leading to preferential attack from the less hindered side. This can result in high diastereoselectivity.

Regioselectivity: In reactions where there are multiple possible sites for a chemical transformation, the electronic and steric properties of the silyl group can favor one site over others. For instance, in the hydroboration-oxidation of the isopropenyl group, the regioselectivity of the boron addition could be influenced by the presence of the bulky silyl moiety. Similarly, in reactions involving the alkyne, the silyl group can direct the regioselectivity of addition reactions.

Future research in this area would involve systematically studying a range of reactions (e.g., Diels-Alder, aldol (B89426) additions, epoxidations) to map out the stereodirecting and regiocontrolling capabilities of the (isopropenyldiisopropylsilyl) group.

Methodological Advancements in Silylalkyne Chemistry

The unique properties of this compound can also drive the development of new synthetic methods and strategies.

The functionalization of silylalkynes is often achieved using transition metal catalysts. The development of new catalytic systems tailored for bulky silylalkynes like this compound could open up new avenues for synthesis.

Catalyst Design: Research could focus on designing ligands for transition metals (e.g., palladium, nickel, copper) that can accommodate the steric bulk of the (isopropenyldiisopropylsilyl) group while maintaining high catalytic activity.

New Reactions: Novel catalytic systems could enable previously challenging transformations, such as the cross-coupling of this compound with sterically hindered electrophiles.

Green Chemistry: The development of recyclable catalysts or catalysts that can operate under milder conditions would be a significant advance, aligning with the principles of green chemistry.

Silyl groups are widely used as protecting groups for terminal alkynes due to their stability and the relative ease of their removal. The (isopropenyldiisopropylsilyl) group could offer unique advantages in this regard.

Orthogonal Protection: The isopropenyl group provides an additional functional handle that could be used for orthogonal deprotection strategies. For example, the silyl group could be cleaved under standard fluoride-mediated conditions, while the isopropenyl group could be selectively removed via ozonolysis or other olefin cleavage reactions. This would be highly valuable in complex multi-step syntheses.

Tunable Stability: The stability of the silyl ether linkage is dependent on the steric bulk and electronic nature of the substituents on the silicon atom. The (isopropenyldiisopropylsilyl) group is expected to be more robust than smaller silyl groups like trimethylsilyl (B98337) (TMS), but potentially more labile than the triisopropylsilyl (TIPS) group under certain conditions. A systematic study of its stability under various acidic, basic, and fluoride-mediated conditions would be necessary to establish its utility as a protecting group.

Table 2: Comparison of Common Silyl Protecting Groups for Terminal Alkynes

| Silyl Group | Abbreviation | Relative Stability | Common Deprotection Conditions |

| Trimethylsilyl | TMS | Least Stable | K₂CO₃/MeOH; mild acid |

| Triethylsilyl | TES | More stable than TMS | TBAF/THF; mild acid |

| tert-Butyldimethylsilyl | TBDMS | More stable than TES | TBAF/THF; stronger acid |

| Triisopropylsilyl | TIPS | Very Stable | TBAF/THF; HF |

| (Isopropenyldiisopropylsilyl) | - | (Predicted to be between TES and TIPS) | (To be determined experimentally) |

The exploration of these advanced topics will not only expand our understanding of the fundamental chemistry of this compound but also pave the way for its application in the synthesis of complex organic molecules.

Interdisciplinary Research Prospects Involving Silylalkynes

The unique electronic and steric properties of silylalkynes, such as this compound, position them at the intersection of several scientific disciplines. Their potential applications extend beyond traditional organic synthesis into materials science and polymer chemistry, driving the need for continued interdisciplinary investigation.

Application of Silylalkyne Chemistry in Advanced Synthetic Methodologies

Silylalkynes are pivotal reagents in a variety of advanced synthetic transformations, enabling the construction of complex organic molecules with high precision and efficiency. The isopropenyldiisopropylsilyl group, in particular, can modulate the reactivity of the acetylene unit and introduce specific functionalities, opening avenues for novel synthetic strategies.

A key application of this compound lies in its use as a precursor for the synthesis of functionalized organic materials. For instance, it has been utilized in the preparation of silylethynyl pentacene (B32325) compounds. The synthesis of this compound itself involves the reaction of 2-bromopropene (B1265445) with n-butyllithium to form an organolithium reagent, which is then reacted with dichlorodiisopropylsilane. This methodology provides a direct route to this functionalized silylalkyne, which can then be incorporated into larger molecular frameworks.

The resulting silylethynyl pentacenes, derived from compounds like this compound, are of significant interest in the field of organic electronics. These materials can be solution-processed to form semiconductor layers in electronic devices, showcasing the role of silylalkyne chemistry in the development of advanced materials with tailored electronic properties. The bulky diisopropylsilyl group enhances the solubility and stability of the pentacene core, facilitating its application in devices such as organic field-effect transistors (OFETs).

Further research in this area could explore the use of this compound in other advanced synthetic contexts, such as transition-metal-catalyzed cross-coupling reactions, cycloaddition reactions, and the synthesis of complex natural products and pharmaceuticals. The isopropenyl group offers a site for further functionalization, potentially leading to the development of novel polymers and materials with unique properties.

Sustainable Synthesis Approaches for Silicon-Containing Organic Compounds

The growing emphasis on green chemistry principles necessitates the development of more sustainable and environmentally benign methods for the synthesis of organosilicon compounds, including this compound. Future research in this domain will likely focus on improving the atom economy, reducing waste, and utilizing renewable resources and energy-efficient processes. wikipedia.orgjocpr.com

One promising avenue is the exploration of catalytic and atom-economical reactions . The current synthesis of this compound involves the use of stoichiometric organolithium reagents, which can have a low atom economy and generate significant waste. Developing catalytic methods for the direct C-H silylation of isopropenylacetylene (B151764) would represent a significant advancement in sustainability. The use of recyclable catalysts, for instance, those based on earth-abundant metals or supported on solid matrices, could further enhance the green credentials of such processes. bnl.govmdpi.com

Energy efficiency and alternative energy sources are also critical considerations. Photocatalysis, which utilizes visible light to drive chemical reactions, offers a potentially milder and more energy-efficient alternative to traditional thermal methods. fao.orgmdpi.comacs.orgresearchgate.netthieme-connect.com Research into the photocatalytic synthesis of silylalkynes is an emerging area that could lead to more sustainable production routes.

Flow chemistry presents another opportunity for the sustainable manufacturing of organosilicon compounds. beilstein-journals.orgresearchgate.netrsc.orgmorressier.comnih.gov Continuous flow reactors can offer improved safety, better heat and mass transfer, and the potential for process automation and intensification, leading to more efficient and less wasteful production. The application of flow chemistry to the synthesis of this compound could lead to a more scalable and sustainable manufacturing process.

Future research should aim to integrate these green chemistry principles into the synthesis of this compound and other valuable silylalkynes. This will not only contribute to the advancement of sustainable chemical manufacturing but also expand the accessibility and applicability of these important synthetic building blocks.

Q & A

Q. What interdisciplinary approaches combine this compound with materials science for advanced applications?

- Methodological Answer : Partner with computational chemists to model Si-C≡C-M (M = metal) interfaces in conductive polymers. For photovoltaic studies, integrate with UV-vis spectroscopy (λmax 300–400 nm) and DFT-predicted bandgaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.